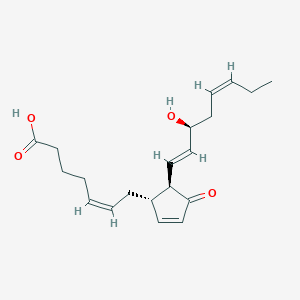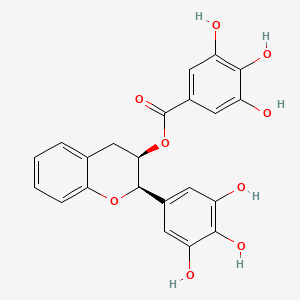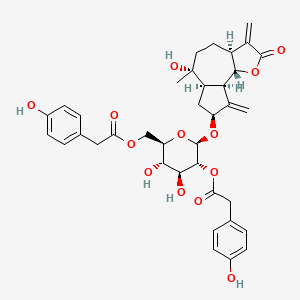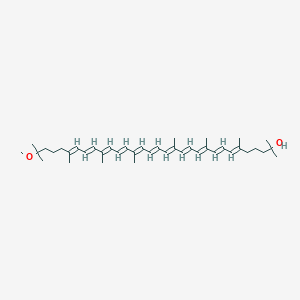
Prostaglandin J3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin J3 is a member of the class of prostaglandins J that is (5Z,9Z,13E,17Z)-prostatetraenoic acid carrying hydroxy and oxo substituents at positions 11 and 15 respectively. An intermediate of specialised proresolving mediators It has a role as a human xenobiotic metabolite and an antineoplastic agent. It is a prostaglandins J and a secondary allylic alcohol. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Prostaglandins in Health and Disease
Prostaglandins, including PGJ3, are critical in regulating various physiological processes in health and disease. They exhibit organ-specific effects, influencing functions in the heart, lungs, kidneys, gastrointestinal tract, bones, joints, brain, and reproductive systems. These compounds demonstrate both stimulatory and inhibitory effects on bone metabolism, highlighting their complex role in physiological regulation and the potential for paradoxical effects under different conditions (Miller, 2006).
Prostaglandins in Cancer
Recent studies have illuminated the role of prostaglandins in cancer, revealing how these compounds can either hinder or promote tumor progression depending on the type of prostaglandin and the specific context. For example, prostaglandin D2 (PGD2) has been found to potentially impede tumor growth, whereas other types such as prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2α) might enhance tumor progression and aggressiveness. This underscores the need for more research to fully understand the implications of PGJ3 and other prostaglandins in oncology (Jara-Gutiérrez & Baladrón, 2021).
Prostaglandins in Reproductive Health
Prostaglandins play an indispensable role in various phases of human reproduction. Clinical research has evaluated prostaglandins as agents to induce labor and abortion, and to stimulate menstruation. These studies indicate the potential of PGJ3 and other prostaglandins in managing reproductive health issues, although the exact mechanisms at the molecular level, especially the differences in action on specific muscles like the cervix compared to the uterus, remain largely unexplored (Hinman, 1972).
Prostaglandins in Neuroinflammation
The role of prostaglandins in neuroinflammatory conditions such as Alzheimer's disease is complex, with these compounds exhibiting both neurotoxic and neuroprotective effects. This dual role suggests that PGJ3 and related prostaglandins could be key targets for developing therapeutic strategies for neurodegenerative diseases, pending further research to clarify their specific actions (Fattahi & Mirshafiey, 2014).
Prostaglandins in Ocular Health
Investigations into prostaglandin receptors for glaucoma treatment have expanded our understanding of their role in ocular health. Prostaglandin F2α analogs, the first class introduced for glaucoma therapy, have set a high standard for efficacy and tolerability. Recent research efforts are exploring new prostaglandin receptor targets to develop more effective treatments, highlighting the ongoing relevance of prostaglandins like PGJ3 in this field (Matsou & Anastasopoulos, 2018).
Propiedades
Fórmula molecular |
C20H28O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1S,5R)-5-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-13+/t16-,17-,18+/m0/s1 |
Clave InChI |
DIBKBAMSPPKSTJ-BAILPSPNSA-N |
SMILES isomérico |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)


![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)

![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)




![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)